REACTION_SMILES
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[Ag+:22].[N+:18]([O-:19])([O-:20])=[O:21].[Na+:2].[OH-:1].[OH2:17].[OH:3][c:4]1[c:5]([CH:6]=[O:7])[cH:8][c:9]([O:12][C:13]([F:14])([F:15])[F:16])[cH:10][cH:11]1>>[OH:1][C:6]([c:5]1[c:4]([OH:3])[cH:11][cH:10][c:9]([O:12][C:13]([F:14])([F:15])[F:16])[cH:8]1)=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(OC(F)(F)F)ccc1O
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(OC(F)(F)F)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |